molecular formula C8H8N2O2 B187512 Phenylglyoxime CAS No. 4589-97-3

Phenylglyoxime

Cat. No. B187512
CAS RN: 4589-97-3
M. Wt: 164.16 g/mol
InChI Key: LQDIWLPXNVRMQE-VURMDHGXSA-N
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Description

Phenylglyoxime is a chemical compound that belongs to the oxime family. It is a colorless, crystalline solid that is soluble in water and organic solvents. Phenylglyoxime has been widely used in scientific research for its unique properties, including its ability to form complexes with metal ions. In

Scientific Research Applications

Phenylglyoxime has been used in a variety of scientific research applications, including analytical chemistry, biochemistry, and pharmacology. It is commonly used as a reagent for the detection and quantification of metal ions, such as nickel, copper, and palladium. Phenylglyoxime forms stable complexes with these metal ions, which can be easily detected using spectroscopic techniques.

Mechanism Of Action

Phenylglyoxime forms complexes with metal ions through the formation of coordination bonds. The coordination bonds are formed between the nitrogen atoms of the oxime group and the metal ion. The stability of the complex depends on the size and charge of the metal ion, as well as the steric hindrance of the ligand.

Biochemical And Physiological Effects

Phenylglyoxime has been shown to have a variety of biochemical and physiological effects. It has been reported to have antioxidant properties and to protect against oxidative stress. Phenylglyoxime has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

Phenylglyoxime has several advantages for use in lab experiments. It is a relatively inexpensive reagent that is readily available. It is also stable under a wide range of conditions, making it easy to handle and store. However, Phenylglyoxime has some limitations. It is not selective for a particular metal ion, and it can form complexes with other metal ions present in the sample. The formation of these complexes can interfere with the detection and quantification of the target metal ion.

Future Directions

There are several future directions for the use of Phenylglyoxime in scientific research. One area of interest is the development of new methods for the detection and quantification of metal ions using Phenylglyoxime. Another area of interest is the use of Phenylglyoxime as a potential therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of Phenylglyoxime.
Conclusion:
In conclusion, Phenylglyoxime is a versatile reagent that has been widely used in scientific research for its unique properties. It has been used for the detection and quantification of metal ions, as well as for its potential therapeutic applications. While Phenylglyoxime has some limitations, its advantages make it a valuable tool for use in lab experiments. Further research is needed to fully explore the potential applications of Phenylglyoxime in scientific research.

Synthesis Methods

Phenylglyoxime can be synthesized by the reaction of phenylhydrazine with glyoxal in the presence of a catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes a rearrangement to form Phenylglyoxime. The yield of the reaction can be improved by using a higher concentration of phenylhydrazine and a lower concentration of glyoxal.

properties

CAS RN

4589-97-3

Product Name

Phenylglyoxime

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

(NZ)-N-[(2E)-2-hydroxyimino-1-phenylethylidene]hydroxylamine

InChI

InChI=1S/C8H8N2O2/c11-9-6-8(10-12)7-4-2-1-3-5-7/h1-6,11-12H/b9-6+,10-8+

InChI Key

LQDIWLPXNVRMQE-VURMDHGXSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/N=O)/NO

SMILES

C1=CC=C(C=C1)C(=NO)C=NO

Canonical SMILES

C1=CC=C(C=C1)C(=CN=O)NO

Origin of Product

United States

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